3-Amino-4,5-dihydroxy-hexanal

Cardiotoxicity Anthracycline Stereochemistry

3-Amino-4,5-dihydroxy-hexanal (CAS 19196-51-1), also cataloged as its hydrochloride salt L-Daunosamine hydrochloride, is the amino sugar 3-amino-2,3,6-trideoxy-L-lyxo-hexose. It constitutes the essential carbohydrate moiety of the anthracycline antitumor antibiotics daunorubicin and doxorubicin.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
CAS No. 19196-51-1
Cat. No. B101481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,5-dihydroxy-hexanal
CAS19196-51-1
Synonyms6,6,6-trifluoro-L-daunosamine
daunosamine
daunosamine hydrochloride
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(C(C(CC=O)N)O)O.Cl
InChIInChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H
InChIKeyFHYCNFQONIRRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4,5-dihydroxy-hexanal (Daunosamine) Procurement Guide for Anthracycline Research and Glycochemical Synthesis


3-Amino-4,5-dihydroxy-hexanal (CAS 19196-51-1), also cataloged as its hydrochloride salt L-Daunosamine hydrochloride, is the amino sugar 3-amino-2,3,6-trideoxy-L-lyxo-hexose [1]. It constitutes the essential carbohydrate moiety of the anthracycline antitumor antibiotics daunorubicin and doxorubicin. The hydrochloride salt form enhances solubility and stability for synthetic applications . Daunosamine is a heavily modified deoxyhexose whose stereochemical configuration is a critical determinant of the pharmacological properties of the glycosylated anthracycline scaffold, as demonstrated by the clinical divergence between doxorubicin (containing L-daunosamine) and epirubicin (containing its C-4′ epimer, L-acosamine) [2]. The compound is biosynthesized as the nucleotide-activated donor dTDP-L-daunosamine via an eight-enzyme pathway in Streptomyces peucetius and is widely employed as a synthetic building block for anthracycline analogs, glycodiversification studies, and mechanistic investigations of DNA–drug interactions [2].

Why Generic Amino Sugar Substitution Cannot Replace 3-Amino-4,5-dihydroxy-hexanal in Anthracycline-Based Research and Development


The biological activity of anthracycline antibiotics is exquisitely sensitive to the stereochemistry and functional group arrangement of the appended amino sugar. Daunosamine, acosamine, ristosamine, and epi-daunosamine are diastereomeric 3-amino-2,3,6-trideoxyhexoses that differ solely in the configuration at one or two stereocenters, yet their incorporation into the anthracycline scaffold produces profound differences in DNA binding affinity, topoisomerase II poisoning, cardiotoxicity, and antitumor potency [1][2]. For instance, the axial-to-equatorial epimerization of the C-4′ hydroxyl group—the only structural distinction between L-daunosamine and L-acosamine—is sufficient to generate epirubicin, a clinically preferred chemotherapeutic with significantly reduced cardiotoxicity compared to doxorubicin [2][3]. Quantitative free-energy analyses have shown that alteration of the daunosamine stereochemistry incurs a substantial energetic penalty (≥2 kcal mol⁻¹) in DNA binding, directly demonstrating that generic amino sugars cannot serve as drop-in replacements without compromising target engagement [4]. These stereochemical dependencies mean that procurement of the correct diastereomer with verified absolute configuration is non-negotiable for reproducible SAR studies, biosynthetic pathway engineering, and the development of next-generation anthracycline analogs.

Quantitative Comparative Evidence for 3-Amino-4,5-dihydroxy-hexanal (Daunosamine) Versus Its Diastereomeric Analogs


Daunosamine Stereochemistry Dictates Clinical Cardiotoxicity: Doxorubicin vs. Epirubicin Equivalence Ratio Comparison

The sole structural difference between doxorubicin and epirubicin is the configuration at the C-4′ hydroxyl of the amino sugar moiety: L-daunosamine (axial OH) in doxorubicin versus L-acosamine (equatorial OH) in epirubicin [1]. This single stereochemical inversion results in a measurable reduction in clinical cardiotoxicity. The JACC: CardioOncology Expert Panel established an equivalence ratio of 0.8 for converting epirubicin to a doxorubicin-isoequivalent cardiotoxic dose, meaning that epirubicin delivers approximately 20% less cardiotoxicity per unit dose than doxorubicin [2]. At the molecular level, the replacement of doxorubicin (daunosamine-containing) with epirubicin (acosamine-containing) decreases the level of cardiotoxic secondary alcohol metabolite formation in human myocardial cytosol, directly linking the sugar stereochemistry to reduced cardiotoxicity [3].

Cardiotoxicity Anthracycline Stereochemistry Equivalence ratio Doxorubicin Epirubicin

Daunosamine Contributes 2 kcal mol⁻¹ Favorable Free Energy to DNA Binding—Energetic Penalty for Stereochemical Alteration

Quantitative dissection of the DNA binding free energy of eight anthracycline antibiotics, each differing by a single chemical substituent, revealed that the groove-binding daunosamine moiety contributes a surprisingly large and favorable energetic contribution of +2 kcal mol⁻¹ to the overall DNA binding free energy [1]. This value was obtained by comparing the nonelectrostatic free energy components of doxorubicin/daunorubicin with analogs lacking or modifying the amino sugar. Critically, any alteration of the daunosamine stereochemistry incurs a substantial energetic penalty, directly quantifying why the native L-lyxo configuration is energetically optimal for DNA target engagement [1]. By comparison, the removal of hydroxyl groups at the C-9 and C-14 positions of the aglycone incurred distinct, smaller energetic costs, underscoring the disproportionate contribution of the sugar moiety [1].

DNA binding Free energy Daunosamine Anthracycline Stereochemistry Thermodynamics

Preparative Synthesis from D-Mannose Achieves 40% Overall Yield—Superior to Alternative L-Rhamnose and Non-Carbohydrate Routes

Multiple synthetic routes to daunosamine hydrochloride have been published with substantially different overall yields. The preparative nine-step route from methyl α-D-mannopyranoside (D-mannose) reported by Horton and Weckerle achieves 40% overall yield, requiring no chromatographic purification at any step [1]. This patent-protected method uses a 2-deoxy-3-keto intermediate whose oxime is reduced with high stereoselectivity to the D-ribo amine, followed by a stereospecific C-5 inversion step to establish the L-lyxo configuration [1][2]. In contrast, the route from the more expensive L-rhamnose starting material described by Marsh et al. suffers from lower yields and requires chromatographic resolution steps [2]. A more recent non-carbohydrate route via asymmetric aldol chemistry delivers N-benzoyldaunosamide in only 18% overall yield over six steps, and an L-fucal-based route achieves 32% overall yield [3][4].

Daunosamine synthesis Overall yield D-Mannose L-Rhamnose Synthetic route comparison Process chemistry

Sugar Orientation Governs Topoisomerase II Poisoning Activity: Axial Daunosamine Required for Ternary Complex Stabilization

A systematic structure-activity relationship study of anthracycline disaccharides demonstrated that the orientation of the terminal daunosamine sugar moiety is a binary switch for topoisomerase II poisoning activity [1]. In the 4-demethoxy (idarubicin) series, analogs bearing daunosamine in an axial orientation were active as topoisomerase II poisons, stimulating DNA cleavage, whereas compounds with the sugar in an equatorial orientation were completely ineffective [1]. The daunorubicin analog with axial daunosamine exhibited lower topoisomerase II-mediated DNA cleavage activity than the corresponding idarubicin analog, indicating that both sugar orientation and aglycone substitution pattern cooperate to determine poisoning potency [1]. This finding is consistent with crystallographic evidence showing that the daunosamine moiety occupies the DNA minor groove and that its precise positioning is essential for stabilizing the ternary drug–DNA–topoisomerase II complex [2].

Topoisomerase II DNA cleavage Daunosamine Sugar orientation Anthracycline Structure-activity relationship

Methyl Daunosamine Selectively Inhibits HSV-1 Replication Without Host Glycosylation Interference—Unique Among Antiviral Sugars

Methyl daunosamine, the methyl glycoside derivative of the target compound, inhibits herpes simplex virus type 1 (HSV-1) replication in a dose-dependent manner with a key selectivity feature: at antiviral concentrations (2.5 mM), it does not affect host Vero cell growth, whereas host cell growth inhibition is observed only at ≥5 mM [1]. This provides a ≥2-fold selectivity window between antiviral activity and host cytotoxicity. Crucially, methyl daunosamine appears unique among antiviral sugars because, at its antiviral concentration, it does not inhibit the glycosylation of host macromolecules—a mechanism that distinguishes it from other antiviral sugars such as 2-deoxy-D-glucose and glucosamine, which suppress viral replication primarily through global inhibition of glycoprotein processing [1][2]. The antiviral activity is attributed to the daunosamine scaffold itself, as the aglycone is not required for this effect.

Methyl daunosamine HSV-1 Antiviral Glycosylation Selectivity Vero cells

In Vitro Reconstitution of the Eight-Enzyme dTDP-L-Daunosamine Biosynthetic Pathway Enables Glycodiversification

The complete biosynthetic pathway for the nucleotide-activated donor dTDP-L-daunosamine has been reconstituted in vitro using eight purified enzymes from the daunorubicin/doxorubicin pathway of Streptomyces peucetius [1]. This reconstituted system identified the aminotransferase DnmJ as a kinetic bottleneck, with competing spontaneous reactions that divert metabolic flux away from daunosamine production [1]. Critically, the modular nature of the pathway was demonstrated by replacing the native stereospecific ketoreductase (which establishes the L-lyxo configuration) with a heterologous enzyme of opposite stereospecificity, producing an alternative dTDP-sugar product [1]. This establishes that the eight-enzyme cassette is a programmable platform for glycodiversification: the daunosamine scaffold can be enzymatically tailored by swapping individual biosynthetic enzymes. The pathway is distinct from other deoxysugar pathways (e.g., those producing D-ristosamine or L-acosamine) in the stereochemical outcome of the terminal ketoreductase step [1][2].

Biosynthesis dTDP-L-daunosamine Pathway reconstitution Glycodiversification Anthracycline Streptomyces

Optimal Application Scenarios for 3-Amino-4,5-dihydroxy-hexanal (Daunosamine) in Anthracycline Research, Synthesis, and Drug Development


Medicinal Chemistry: Synthesis of Cardiac-Sparing Anthracycline Analogs via Structure–Cardiotoxicity Relationship Studies

Daunosamine is the essential starting material for synthesizing doxorubicin-class anthracyclines, which serve as the high-cardiotoxicity reference point against which novel cardiac-sparing analogs are benchmarked. The 0.8 equivalence ratio between epirubicin (acosamine) and doxorubicin (daunosamine) provides a quantifiable cardiotoxicity differential that can be used to evaluate whether a newly synthesized daunosamine-containing analog achieves a meaningful reduction in cardiotoxicity relative to the parent scaffold [1][2]. Researchers synthesizing anthracycline analogs with modified aglycones but retaining the native L-daunosamine sugar can directly attribute changes in the cardiotoxicity profile to aglycone modifications, using the well-characterized daunosamine–doxorubicin cardiotoxicity baseline as an internal control.

Biophysical Chemistry: Quantitative DNA Binding Studies Using Daunosamine as a Calibrated Energetic Reference

The daunosamine moiety's established +2 kcal mol⁻¹ favorable free energy contribution to DNA binding provides a quantitative thermodynamic benchmark for evaluating novel DNA intercalators [1]. In experimental setups comparing the DNA binding affinity of new anthracycline analogs, the daunosamine-containing parent compound (daunorubicin or doxorubicin) serves as an internal calibration standard. Any reduction in binding free energy exceeding 2 kcal mol⁻¹ in a new analog suggests that the structural modification has disrupted the sugar–DNA minor groove interaction, enabling rapid structure–affinity relationship triage without requiring full crystallographic analysis for every compound.

Synthetic Process Development: Scalable Daunosamine Production via the D-Mannose Route for Pilot-Scale Anthracycline Manufacturing

For process chemistry teams scaling anthracycline analog production beyond milligram research quantities, the D-mannose synthetic route to daunosamine hydrochloride (40% overall yield, nine steps, no chromatography) offers the most economical and operationally simple path to the amino sugar building block [1][2]. The absence of chromatographic purification steps makes this route particularly attractive for multi-gram to kilogram scale production, where column chromatography becomes a major cost driver. Procurement specifications should verify that the supplied daunosamine hydrochloride is produced via, or equivalent in purity and stereochemical fidelity to, this preparative route.

Chemical Biology: Enzymatic Glycodiversification Using the Reconstituted dTDP-L-Daunosamine Pathway

The fully reconstituted eight-enzyme dTDP-L-daunosamine biosynthetic pathway provides a unique platform for generating diverse glycosylated natural product analogs through enzyme swapping [1]. Researchers can use daunosamine pathway enzymes as a modular toolkit: by substituting the stereospecific ketoreductase DnmV with heterologous enzymes of defined stereospecificity, the sugar moiety attached to a given aglycone can be systematically altered to produce focused libraries of anthracycline analogs with varied sugar stereochemistry. This enzymatic approach circumvents the need for multi-step chemical synthesis of each individual sugar donor, accelerating SAR exploration of the sugar moiety's contribution to bioactivity.

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